

Quantitative Binding & Potency Data

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Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

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Target	Affinity/Potency	Experimental System	Citation
Human DHODH	2.6x more potent than teriflunomide [1]	In vitro enzyme inhibition [1]	[1]
Nurr1 LBD	Sub-micromolar binding affinity [2]	Direct binding assays [2]	[2]
Nurr1 (Cellular)	EC50 = 0.4 μ M; 310% activation [2]	Cellular reporter gene assay [2]	[2]
Farnesoid X Receptor (FXR)	Identified as a novel modulator [3]	Biochemical and crystallographic analysis [3]	[3]

Molecular Mechanisms of Action

Vidofludimus exerts its effects through at least two distinct nuclear receptor targets, with well-characterized mechanisms for Nurr1.

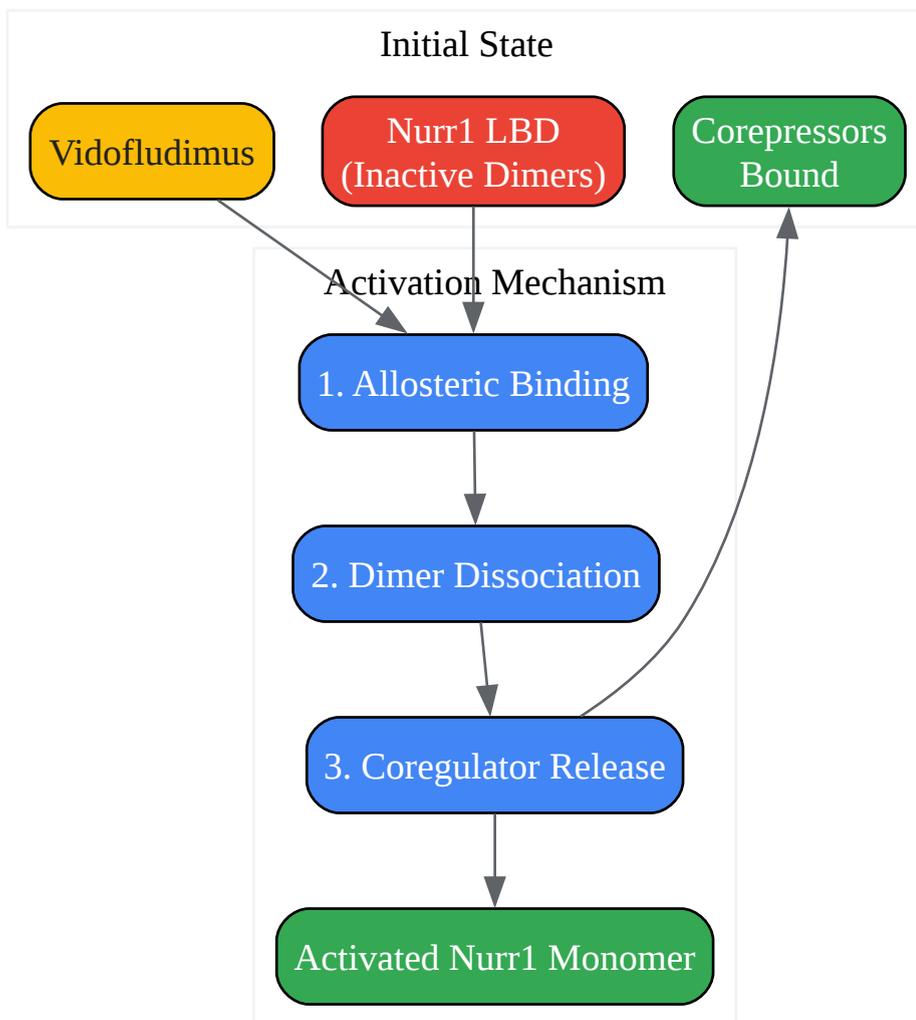
Nurr1 Agonism and Activation Mechanism

Nurr1 is a transcription factor with a constitutive active conformation and a canonical ligand-binding pocket that is blocked [2]. **Vidofludimus** acts as a **synthetic, non-covalent agonist** by binding to an **allosteric**

surface pocket on the Nurr1 ligand-binding domain (LBD), lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key molecular events that activate the receptor:

- **Dimer Dissociation:** **Vidofludimus** strongly destabilizes Nurr1 homodimers and, to a lesser extent, Nurr1-RXR heterodimers. This dissociation is a primary mechanism for its agonistic activity [2].
- **Coregulator Displacement:** The ligand binding causes the release of various corepressors (NCOR1, SMRT, PIASy) and coactivators (NRIP, NCoA6) from the Nurr1 LBD, shifting the receptor's function towards activation [2].

The following diagram illustrates this multi-step activation pathway:



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Vidofludimus activates Nurr1 via allosteric binding, inducing dimer dissociation and coregulator release.

DHODH Inhibition

As a DHODH inhibitor, **vidofludimus** targets activated lymphocytes, which rely on the *de novo* pyrimidine synthesis pathway for proliferation. It blocks the enzyme dihydroorotate dehydrogenase, leading to a metabolic stress signal that ultimately results in the **reduction of pro-inflammatory cytokine release** (e.g., IL-17, IFN- γ) and, with prolonged inhibition, **induction of apoptosis** [4] [5].

Detailed Experimental Protocols

The key findings on **vidofludimus**'s binding are supported by robust experimental methodologies.

Profiling Nurr1-Coregulator Interactions (HTRF Assay)

This protocol characterized how **vidofludimus** affects Nurr's interaction with coregulator proteins [2].

- **Core Concept:** A Homogeneous Time-Resolved Fluorescence (HTRF) energy transfer assay was used.
- **Procedure:**
 - **Labeling:** The purified Nurr1 LBD was labeled with a Tb³⁺-cryptate donor fluorophore. Various coregulator peptides (e.g., NCOR1, SMRT, NRIP) were labeled with a fluorescein acceptor fluorophore.
 - **Incubation:** The labeled Nurr1 LBD was incubated with the labeled coregulator peptides in the presence and absence of **vidofludimus**.
 - **Measurement & Analysis:** The fluorescence energy transfer (FRET) signal was measured. A decrease in the FRET signal upon addition of **vidofludimus** indicated the displacement of the coregulator peptide from the Nurr1 LBD.

Evaluating Nurr1 Dimerization (HTRF & ITC)

These orthogonal methods were used to study the ligand-induced destabilization of Nurr1 dimers [2].

- **HTRF-based Dimerization Assay:**
 - **Labeling:** One Nurr1 LBD was labeled with a Tb³⁺-cryptate donor, and another Nurr1 (or RXR α) LBD was labeled with an sGFP acceptor.

- **Interaction Measurement:** The two labeled proteins were mixed, and the FRET signal, indicative of dimer formation, was monitored.
- **Ligand Effect:** The addition of **vidofludimus** caused a strong reduction in the FRET signal, demonstrating dimer dissociation.
- **Isothermal Titration Calorimetry (ITC):**
 - **Titration:** A solution of Nurr1 LBD was titrated into a cell containing either buffer alone (for homodimer studies) or a solution of RXR α LBD (for heterodimer studies).
 - **Heat Measurement:** ITC directly measured the heat released or absorbed during the binding (dimerization) event.
 - **Affinity Calculation:** The data was fitted to a model to calculate the binding affinity (Kd). Titrations performed in the presence of **vidofludimus** showed a marked reduction in binding affinity, confirming dimer destabilization.

Mapping the Binding Epitope on Nurr1 (Mutagenesis)

This approach helped identify the specific protein region where **vidofludimus** binds [2].

- **Procedure:**
 - **Hypothesis & Alignment:** Based on structural alignment with the related receptor Nur77, four potential binding regions on Nurr1 were proposed.
 - **Mutant Generation:** Ten different point mutations were introduced into the Nurr1 LBD at these sites (e.g., H372A, I500F, Q571W) using site-directed mutagenesis.
 - **Functional Screening:** The mutant receptors were tested in a Gal4-Nurr1 hybrid system with a luciferase reporter gene. The activity of **vidofludimus** on each mutant was compared to its effect on the wild-type receptor.
 - **Result:** While all mutants remained activatable by **vidofludimus**, changes in potency (EC50) for certain mutants (e.g., Q571W, I506F) provided evidence that the binding site is an allosteric pocket involving helices 1, 5, 7, and 8.

Conclusion and Drug Development Context

Vidofludimus is a multi-targeting agent whose binding profile underpins its development for various diseases. Its high-affinity inhibition of **DHODH** supports its use as an immunomodulator in **relapsing-remitting multiple sclerosis and inflammatory bowel disease** [1] [4]. Simultaneously, its newly characterized agonism of **Nurr1** provides a non-covalent, neuroprotective mechanism with potential for

Parkinson's and Alzheimer's disease [2]. The discovery of its allosteric binding site on Nurr1 has already enabled the structure-guided design of a more potent Nurr1 agonist [2].

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References

1. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]
2. Structural and mechanistic profiling of Nurr1 modulation by ... [pmc.ncbi.nlm.nih.gov]
3. Repositioning an Immunomodulatory Drug Vidofludimus as ... [frontiersin.org]
4. The Selective Oral Immunomodulator Vidofludimus in ... [pmc.ncbi.nlm.nih.gov]
5. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [link.springer.com]

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